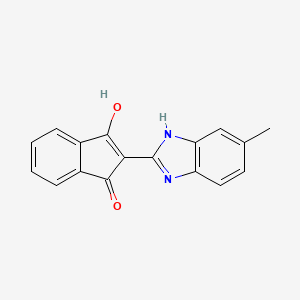

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione

Description

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a heterocyclic compound featuring an indane-1,3-dione core fused with a 5-methylbenzimidazolylidene substituent. Its synthesis typically involves multi-step reactions, including condensation and cyclization processes. For instance, analogous compounds are synthesized via reactions of 5-methyl-1,2-phenylenediamine with methyl-4-formyl benzoate in the presence of Na₂S₂O₅ in DMF, followed by hydrazine hydrate treatment and further derivatization . This structure combines the electron-deficient indane-1,3-dione moiety with the aromatic and hydrogen-bonding capabilities of benzimidazole, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name |

3-hydroxy-2-(6-methyl-1H-benzimidazol-2-yl)inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-9-6-7-12-13(8-9)19-17(18-12)14-15(20)10-4-2-3-5-11(10)16(14)21/h2-8,20H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEOEHGBYMFJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601145558 | |

| Record name | 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63786-63-0 | |

| Record name | 2-(1,3-Dihydro-5-methyl-2H-benzimidazol-2-ylidene)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601145558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methylbenzimidazole with indane-1,3-dione under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives .

Scientific Research Applications

2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of organic electronics and photopolymerization processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an electron acceptor or donor, influencing various biochemical processes. Its effects are mediated through interactions with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Structural Analogues of Indane-1,3-dione Derivatives

Indane-1,3-dione derivatives are widely studied for their tunable electronic properties and bioactivity. Below is a comparison of key analogs:

Key Findings and Functional Differences

Anticoagulant Activity :

- The 4-(methylsulfanyl)phenyl-substituted derivative (2-[4-(methylsulfanyl)phenyl]indane-1,3-dione) exhibits potent anticoagulant activity, with prothrombin times rivaling the clinical drug anisindione . In contrast, the benzimidazolylidene substituent in the target compound may prioritize interactions with enzymes or receptors via π-stacking or hydrogen bonding, though specific anticoagulant data are lacking.

Antimicrobial Potential: Benzohydrazide derivatives (e.g., compounds 3a-3b from ) show antimicrobial activity due to the hydrazide-benzaldehyde Schiff base motif.

Synthetic Flexibility: Knoevenagel adducts enable the introduction of electron-deficient groups (e.g., nitro, cyano), enhancing reactivity for materials science applications . The target compound’s synthesis, however, focuses on benzimidazole fusion, which may limit electronic tunability but improve bioactivity .

Therapeutic Scope :

- Indane-1,3-dione derivatives span anticancer, neurology, and antimicrobial applications . The benzimidazole fusion in the target compound could expand its utility in targeting enzymes like kinases or helicases, leveraging benzimidazole’s established role in drug design.

Biological Activity

The compound 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione (CAS: 6378) is a novel benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources and incorporating relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of an indane core fused with a benzimidazole moiety. The presence of the methyl group on the benzimidazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula

- C : 17

- H : 15

- N : 3

- O : 1

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the antitumor efficacy of various benzimidazole derivatives against human lung cancer cell lines, including A549, HCC827, and NCI-H358. The compounds were evaluated using both two-dimensional (2D) and three-dimensional (3D) viability assays.

Case Study: Antitumor Efficacy

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

These results indicate that while the compounds show promising antitumor activity, they also exhibit moderate cytotoxicity towards normal lung fibroblast cell lines (MRC-5), necessitating further optimization to enhance selectivity against cancer cells .

Antimicrobial Activity

In addition to antitumor properties, compounds related to this class have also shown antimicrobial activity. The mechanism appears to involve binding to DNA within the minor groove, which disrupts essential cellular processes in bacteria and cancer cells alike.

- Binding Mode : Compounds predominantly bind inside the minor groove of AT-DNA.

- Activity Spectrum : Effective against various bacterial strains; however, specific data on the compound's efficacy is limited.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Significant inhibition of cancer cell proliferation in vitro |

| Antimicrobial | Effective against multiple bacterial strains; further studies needed |

Research Findings

A thorough examination of literature reveals that derivatives of benzimidazole, including the target compound, are being actively researched for their potential therapeutic applications. Notably, compounds with nitro or halogen substitutions have been shown to enhance biological activity .

Future Directions

The ongoing research into the structure-activity relationship (SAR) of these compounds is crucial for developing more effective drugs with fewer side effects. Optimization strategies may include:

- Modifying substituents on the benzimidazole ring.

- Exploring different synthetic pathways to enhance yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(5-Methyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between indane-1,3-dione derivatives and substituted benzimidazole precursors. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields by facilitating imine formation .

- Temperature : Reactions are often conducted under reflux (80–120°C) to ensure complete cyclization .

- Optimization Strategy : Use factorial design (e.g., 2³ designs) to systematically vary temperature, catalyst concentration, and solvent polarity, followed by ANOVA to identify significant factors .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure | Chemical shifts (δ 1.5–2.5 ppm for methyl groups; δ 120–160 ppm for aromatic carbons) . |

| FT-IR | Identify functional groups | Stretching vibrations: C=O (~1700 cm⁻¹), C=N (~1600 cm⁻¹) . |

| UV-Vis | Study electronic transitions | λ_max in 300–400 nm range, indicative of π→π* transitions . |

| Mass Spectrometry | Verify molecular weight | Parent ion (M⁺) matching theoretical m/z . |

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential dust formation .

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) be integrated with experimental data to resolve electronic structure ambiguities?

- Methodological Answer :

- Computational Setup : Optimize geometry using B3LYP/6-311++G(d,p) basis set. Compare calculated bond lengths (e.g., C=O, C=N) with X-ray crystallography data .

- Electronic Properties : Calculate HOMO-LUMO gaps and compare with UV-Vis absorption spectra to validate charge-transfer interactions .

- Data Cross-Validation : Use root-mean-square deviations (RMSD) to quantify discrepancies between experimental and theoretical results .

Q. How should researchers address contradictions between theoretical predictions and experimental observations in this compound’s reactivity?

- Methodological Answer :

- Error Analysis : Check for basis set limitations in DFT calculations or solvent effects omitted in simulations .

- Experimental Replication : Repeat synthesis under inert atmospheres to rule out oxidation side reactions .

- Theoretical Refinement : Incorporate dispersion corrections (e.g., D3 Grimme) or solvent models (e.g., PCM) to improve accuracy .

Q. What factorial design approaches are suitable for optimizing catalytic systems in the compound’s synthesis?

- Methodological Answer :

- Variables : Catalyst type (Lewis acid vs. Brønsted acid), temperature, and reaction time.

- Design Matrix : Use a 2⁴ full factorial design to assess interactions between variables.

- Response Surface Methodology (RSM) : Model yield as a function of variables and identify optimal conditions via contour plots .

Q. How can researchers establish a theoretical framework to study this compound’s role in photoactive materials?

- Methodological Answer :

- Conceptual Basis : Link to charge-transfer theories (e.g., Marcus theory) to explain light-induced electron transfer .

- Hypothesis Testing : Compare experimental fluorescence quantum yields with DFT-calculated excited-state lifetimes .

- Literature Synthesis : Integrate findings from analogous benzimidazole derivatives to predict bandgap tuning mechanisms .

Data Contradiction and Validation Strategies

Q. What steps are critical when reconciling inconsistent spectroscopic data across multiple batches?

- Methodological Answer :

- Batch Analysis : Use HPLC to check purity (>98%) and identify byproducts .

- Environmental Controls : Monitor humidity/temperature during experiments, as hygroscopic intermediates may alter reaction pathways .

- Collaborative Validation : Share raw data (NMR FIDs, MS spectra) with independent labs for reproducibility assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.